Cas no 104418-01-1 (cis-5,11,14-Eicosatriensaeuremethylester)
cis-5,11,14-Eicosatriensaeuremethylester Chemical and Physical Properties
Names and Identifiers
-
- cis-5,11,14-Eicosatriensaeuremethylester
- cis-5,cis-11,cis-14-Eicosatriensaeuremethylester
- eicosa-5c,11c,14c-trienoic acid methyl ester
- Eicosa-5c,11c,14c-triensaeure-methylester
- 5,11,14-Eicosatrienoic acid, methyl ester, (5Z,11Z,14Z)-
-
- Inchi: 1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,16-17H,3-6,9,12-15,18-20H2,1-2H3/b8-7-,11-10-,17-16-
- InChI Key: FQFPYGCIPJLGRC-DXBQHLCFSA-N
- SMILES: C(OC)(=O)CCC/C=C\CCCC/C=C\C/C=C\CCCCC
Experimental Properties
- Density: 0.891±0.06 g/cm3(Predicted)
- Boiling Point: 403.3±24.0 °C(Predicted)
cis-5,11,14-Eicosatriensaeuremethylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 20-2035-2-2mg |
Methyl 5(Z),11(Z),14(Z)-Eicosatrienoate |
104418-01-1 | >98% | 2mg |
€345.00 | 2023-09-19 | |
| Larodan | 20-2035-1-1mg |
Methyl 5(Z),11(Z),14(Z)-Eicosatrienoate |
104418-01-1 | >98% | 1mg |
€250.00 | 2025-03-07 |
cis-5,11,14-Eicosatriensaeuremethylester Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on cis-5,11,14-Eicosatriensaeuremethylester
Comprehensive Analysis of cis-5,11,14-Eicosatrienoic Acid Methyl Ester (CAS No. 104418-01-1): Properties, Applications, and Research Insights
The cis-5,11,14-Eicosatrienoic Acid Methyl Ester (CAS No. 104418-01-1) is a specialized fatty acid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, often referred to as a methylated polyunsaturated fatty acid (PUFA), plays a pivotal role in lipid metabolism and signaling pathways. Its unique cis-configuration at the 5,11,14 positions distinguishes it from other eicosanoids, making it a subject of interest for studies on inflammation, cellular membrane fluidity, and bioactive lipid mediators.
In recent years, the demand for high-purity lipid derivatives like cis-5,11,14-Eicosatrienoic Acid Methyl Ester has surged due to their applications in nutraceuticals and functional foods. Researchers are exploring its potential as a precursor for anti-inflammatory compounds, aligning with the growing consumer focus on natural anti-aging and wellness products. The compound’s structural specificity also makes it valuable for lipidomics research, where precise molecular profiling is critical.
From a synthetic perspective, CAS No. 104418-01-1 is synthesized through esterification of the corresponding free fatty acid, ensuring optimal stability for storage and transport. Analytical techniques such as GC-MS and NMR spectroscopy are employed to verify its purity, which is essential for reproducibility in biomedical studies. The compound’s low toxicity profile further enhances its suitability for in vitro and in vivo experiments.
Emerging trends in personalized medicine and gut microbiome research have highlighted the role of cis-5,11,14-Eicosatrienoic Acid Methyl Ester in modulating metabolic health. For instance, its interaction with G-protein-coupled receptors (GPCRs) has implications for designing targeted therapies for metabolic disorders. These applications resonate with current Google search trends on "natural lipid supplements" and "fatty acids for brain health," underscoring its relevance to public interest.
In industrial settings, the compound is utilized as a reference standard for quality control in omega-3 and omega-6 supplement manufacturing. Its chromatographic properties enable precise quantification in complex matrices, addressing the need for transparency in dietary supplement labeling—a hot topic among regulatory bodies and consumers alike.
Future research directions may explore its synergistic effects with other bioactive lipids, such as EPA and DHA, to enhance therapeutic outcomes. As the scientific community continues to unravel the molecular mechanisms of PUFA derivatives, CAS No. 104418-01-1 remains a cornerstone for innovation in lipid science.
104418-01-1 (cis-5,11,14-Eicosatriensaeuremethylester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)